molecular formula C7H12N2O3 B12897359 Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate CAS No. 192710-47-7

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate

Cat. No.: B12897359
CAS No.: 192710-47-7
M. Wt: 172.18 g/mol
InChI Key: UANOWHWKBXFFGL-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is a heterocyclic compound with a pyrazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can be synthesized through the reaction of hydrazine hydrate with α,β-unsaturated diesters or β-anilino-diesters . The reaction typically involves refluxing in a suitable solvent such as 1,4-dioxane in the presence of a base like triethylamine . The reaction conditions need to be carefully controlled to avoid side reactions such as the cleavage of diesters.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modifying the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

192710-47-7

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

ethyl 2-methyl-5-oxopyrazolidine-3-carboxylate

InChI

InChI=1S/C7H12N2O3/c1-3-12-7(11)5-4-6(10)8-9(5)2/h5H,3-4H2,1-2H3,(H,8,10)

InChI Key

UANOWHWKBXFFGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)NN1C

Origin of Product

United States

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